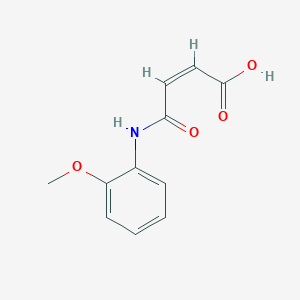
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid, also known as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOBA belongs to the class of enaminones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various biological processes. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid in lab experiments is its high yield and cost-effectiveness. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid. One area of interest is the development of novel 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid-based materials with unique properties, such as high conductivity or selective adsorption. Another area of interest is the exploration of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid and its effects on various biological processes.
Métodos De Síntesis
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can be synthesized via a multi-step reaction process that involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The yield of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid obtained from this method is high, making it a cost-effective approach for producing the compound.
Aplicaciones Científicas De Investigación
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a plant growth regulator to enhance crop yields. In material science, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
31460-26-1 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
Clave InChI |
HGLMERMZXFKZOL-SREVYHEPSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Otros números CAS |
31460-26-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




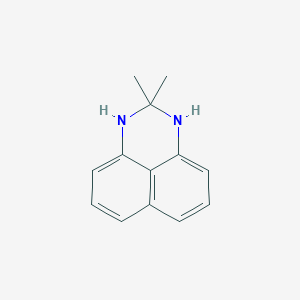
![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)


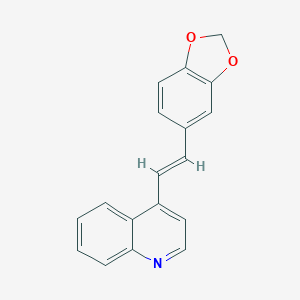
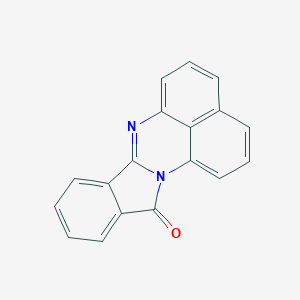
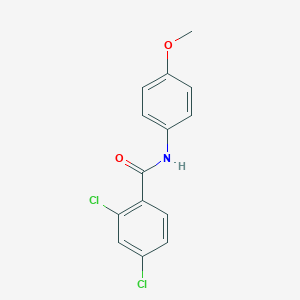
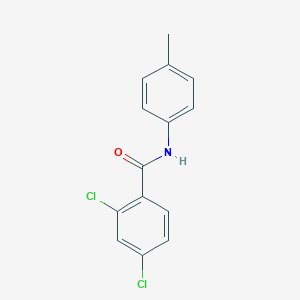
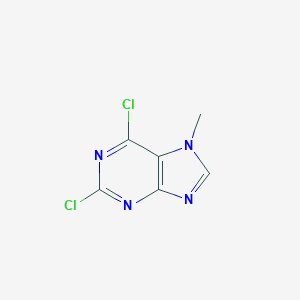
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)


